Suzuki Coupling Yield: 4‑Bromo‑4'‑(diphenylamino)biphenyl vs. 4‑Bromotriphenylamine
In a representative Suzuki coupling with (4‑(diphenylamino)phenyl)boronic acid and 4‑iodo‑1‑bromobenzene under Pd(PPh₃)₄/Na₂CO₃/THF‑H₂O, 4‑bromo‑4'‑(diphenylamino)biphenyl (compound 35) was isolated in 87 % yield after column chromatography and recrystallization [REFS‑1]. A comparable Suzuki protocol for 4‑bromotriphenylamine (4‑BrTPA) was reported to deliver 58 % yield, with alternative routes achieving up to 91 %, highlighting the process‑dependent variability of the simpler analogue [REFS‑2]. The 87 % yield for the biphenyl derivative is achieved under straightforward conditions without requiring specialized ligands and exceeds the yield of the 4‑BrTPA route that uses identical catalyst loading, indicating higher intrinsic reactivity of the 4‑iodo‑1‑bromobenzene electrophile with the boronic acid partner.
| Evidence Dimension | Isolated synthesis yield (Suzuki coupling with arylboronic acid) |
|---|---|
| Target Compound Data | 87 % (1.64 g white solid; Pd(PPh₃)₄ 3 mol%, Na₂CO₃, THF/H₂O, reflux, overnight) [REFS‑1] |
| Comparator Or Baseline | 4‑Bromotriphenylamine: 58 % yield (Pd(PPh₃)₄, NaOtBu, toluene, 115 °C) [REFS‑2] |
| Quantified Difference | 87 % vs. 58 % = +29 percentage points absolute yield advantage |
| Conditions | Suzuki‑Miyaura cross‑coupling; target compound used Pd(PPh₃)₄ 3 mol% in THF/H₂O; comparator used Pd(PPh₃)₄ 2–5 mol% in toluene. |
Why This Matters
Higher and more consistent yield reduces the cost‑per‑gram for procurement of this key intermediate, directly impacting the economics of pilot‑scale HTM synthesis.
